2-[(5-Methylhexan-2-yl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Methylhexan-2-yl)amino]butan-1-ol is an organic compound with the molecular formula C11H25NO It is a secondary amine and an alcohol, characterized by the presence of both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol typically involves the reaction of 5-methylhexan-2-amine with butanal in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine-alcohol product. Common reducing agents used in this reaction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methylhexan-2-yl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
2-[(5-Methylhexan-2-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of 2-[(5-Methylhexan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Methylhexan-2-yl)amino]ethanol
- 2-[(5-Methylhexan-2-yl)amino]propan-1-ol
- 2-[(5-Methylhexan-2-yl)amino]pentan-1-ol
Uniqueness
2-[(5-Methylhexan-2-yl)amino]butan-1-ol is unique due to its specific molecular structure, which combines both an amino group and a hydroxyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its specific chain length and branching also contribute to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C11H25NO |
---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
2-(5-methylhexan-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-5-11(8-13)12-10(4)7-6-9(2)3/h9-13H,5-8H2,1-4H3 |
InChI Key |
KSSRBNNPIQMGTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.